molecular formula C23H30N6O8 B14775704 Lenalidomide-acetamido-O-PEG3-C2-azide

Lenalidomide-acetamido-O-PEG3-C2-azide

Cat. No.: B14775704
M. Wt: 518.5 g/mol
InChI Key: ALKYLAVLDSHTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lenalidomide-acetamido-O-PEG3-C2-azide is a functionalized cereblon ligand used in the development of proteolysis-targeting chimeras (PROTACs). This compound incorporates an E3 ligase ligand with a polyethylene glycol (PEG) linker and a terminal azide group, making it suitable for conjugation to target protein ligands. It is primarily used in research and development for targeted protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-acetamido-O-PEG3-C2-azide involves several steps:

    Starting Material: The synthesis begins with lenalidomide, a derivative of thalidomide.

    PEG Linker Attachment: A PEG3 linker is attached to lenalidomide through a series of reactions involving ethylene glycol derivatives.

    Acetamido Group Addition: An acetamido group is introduced to enhance the compound’s solubility and stability.

    Azide Group Introduction: Finally, an azide group is added to the terminal end of the PEG linker, enabling further conjugation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-acetamido-O-PEG3-C2-azide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in click chemistry reactions, forming triazoles.

    Reduction Reactions: The azide group can be reduced to an amine.

    Conjugation Reactions: The terminal azide group allows for conjugation to other molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Common Reagents and Conditions

    Substitution Reactions: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.

    Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are used for azide reduction.

    Conjugation Reactions: Alkyne-functionalized molecules are used for click chemistry reactions.

Major Products Formed

Scientific Research Applications

Lenalidomide-acetamido-O-PEG3-C2-azide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential in developing novel therapeutics for cancer and other diseases.

    Industry: Utilized in the production of research reagents and tools for drug discovery.

Mechanism of Action

Lenalidomide-acetamido-O-PEG3-C2-azide exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Lenalidomide: A thalidomide derivative used in the treatment of multiple myeloma.

    Pomalidomide: Another thalidomide derivative with similar immunomodulatory properties.

    Thalidomide: The parent compound with anti-inflammatory and immunomodulatory effects.

Uniqueness

Lenalidomide-acetamido-O-PEG3-C2-azide is unique due to its functionalized structure, which includes a PEG3 linker and a terminal azide group. This allows for versatile conjugation reactions and targeted protein degradation, making it a valuable tool in PROTAC research and development .

Properties

Molecular Formula

C23H30N6O8

Molecular Weight

518.5 g/mol

IUPAC Name

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide

InChI

InChI=1S/C23H30N6O8/c24-28-25-6-7-34-8-9-35-10-11-36-12-13-37-15-21(31)26-18-3-1-2-16-17(18)14-29(23(16)33)19-4-5-20(30)27-22(19)32/h1-3,19H,4-15H2,(H,26,31)(H,27,30,32)

InChI Key

ALKYLAVLDSHTRL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.